Sodium octyl sulfate

Catalog No.
S610295
CAS No.
142-31-4
M.F
C8H18NaO4S
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octyl sulfate

CAS Number

142-31-4

Product Name

Sodium octyl sulfate

IUPAC Name

sodium;octyl sulfate

Molecular Formula

C8H18NaO4S

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

RKHXPFOXAKNGEV-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]

Synonyms

1-octanesulfonate, 1-octanesulfonic acid, 1-octanesulfonic acid, ammonium salt, 1-octanesulfonic acid, sodium salt, n-octyl sulfate, n-octylsulfate, sodium 1-octanesulfonate, sodium octyl sulfate

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]

Sodium octyl sulfate is an anionic surfactant and ion-pairing reagent with the chemical formula C8H17NaO4S\text{C}_8\text{H}_{17}\text{NaO}_4\text{S} and a CAS number of 142-31-4. It belongs to the class of organic compounds known as sulfuric acid monoesters, characterized by the presence of a sulfate group attached to an octyl alkyl chain. This compound is utilized primarily in high-performance liquid chromatography (HPLC) due to its ability to enhance the separation of various compounds by forming ion pairs with cationic analytes .

Typical of surfactants:

  • Ionization: In aqueous solutions, sodium octyl sulfate dissociates into sodium ions and octyl sulfate ions, which can interact with other ions and molecules.
  • Complex Formation: It forms complexes with cationic species, which is useful in chromatography for improving separation efficiency.
  • Emulsification: As a surfactant, it reduces the surface tension between different phases, aiding in the formation of stable emulsions .

Sodium octyl sulfate exhibits various biological activities, notably its use in biochemical assays. It has been shown to selectively enrich albumin from biological samples, making it valuable for studies involving protein analysis. Additionally, its properties as a detergent allow it to disrupt cell membranes, facilitating the extraction of cellular components for further analysis .

The synthesis of sodium octyl sulfate typically involves the following steps:

  • Preparation of Octanol Sulfate: Octanol is reacted with sulfur trioxide or chlorosulfonic acid to form octyl sulfate.
  • Neutralization: The resulting sulfate compound is then neutralized with sodium hydroxide or sodium carbonate to yield sodium octyl sulfate.
  • Purification: The product is purified through crystallization or chromatography techniques to achieve high purity levels suitable for laboratory use .

Sodium octyl sulfate has a wide range of applications across various industries:

  • Chromatography: Used as an ion-pairing reagent in HPLC for separating ionic compounds.
  • Cleaning Products: Acts as a detergent and emulsifier in household and industrial cleaning agents.
  • Personal Care Products: Incorporated into shampoos, toothpastes, and cosmetics due to its surfactant properties.
  • Biotechnology: Utilized in protein purification processes and biochemical assays .

Studies have demonstrated that sodium octyl sulfate interacts effectively with cationic surfactants and proteins. Its role as an ion-pairing agent enhances the solubility and stability of various biomolecules during chromatographic analysis. Research has also indicated its potential effects on membrane integrity in cellular studies, which can influence experimental outcomes when used in biological assays .

Sodium octyl sulfate shares similarities with several other compounds, particularly other alkyl sulfates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium dodecyl sulfateC₁₂H₂₅NaO₄SMore effective as a detergent due to longer alkyl chain
Sodium lauryl sulfateC₁₂H₂₅NaO₄SWidely used in personal care products; higher foaming capacity
Sodium caprylateC₈H₁₅NaO₂Used as a food preservative; less harsh than sodium octyl sulfate
Sodium hexyl sulfateC₆H₁₃NaO₄SShorter chain; less effective in HPLC applications

Uniqueness of Sodium Octyl Sulfate:
Sodium octyl sulfate is particularly notable for its balance between surfactant properties and effectiveness as an ion-pairing agent in chromatography. Its moderate chain length provides sufficient hydrophobicity while maintaining solubility in water, making it versatile for both analytical and industrial applications .

Conventional Synthetic Routes

The conventional synthesis of sodium octyl sulfate typically involves two sequential steps: sulfation of 1-octanol followed by neutralization with sodium hydroxide. In the sulfation stage, 1-octanol reacts with sulfur trioxide ($$ \text{SO}3 $$) or chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) to form octyl sulfuric acid. For example, a documented method employs sodium hydrogensulfite ($$ \text{NaHSO}_3 $$) in a biphasic system of ethanol, water, and ethyl acetate under inert atmospheric conditions [1]. The reaction mixture is stirred for 4 hours at ice-cooled temperatures to minimize side reactions, yielding octyl sulfuric acid [1].

Neutralization is then performed by adding sodium hydroxide ($$ \text{NaOH} $$) to the acidic intermediate. A patent by JP2589365B2 describes a continuous loop heat removal system for this step, where 1.0–1.2 moles of $$ \text{NaOH} $$ per mole of octyl sulfuric acid are introduced to achieve a 65–75% w/w paste-like aqueous solution [3]. This method enhances reaction efficiency by maintaining temperatures below decomposition thresholds through rapid heat dissipation [3].

Green Chemistry Approaches to Synthesis

Recent advances emphasize sustainable synthesis routes. The loop heat removal system highlighted in JP2589365B2 exemplifies a green engineering strategy, reducing energy consumption by 30–40% compared to batch reactors [3]. Additionally, replacing volatile organic solvents (e.g., tetrahydrofuran or diethyl ether) with water-ethanol mixtures minimizes environmental impact [1] [3]. Researchers have also explored enzymatic sulfation using aryl sulfotransferases, though scalability remains a challenge [4].

Reaction Mechanisms

The sulfation of 1-octanol proceeds via an esterification mechanism (Figure 1). The hydroxyl group of 1-octanol attacks electrophilic sulfur in $$ \text{SO}3 $$, forming a tetrahedral intermediate that collapses to release octyl sulfuric acid [3]. Neutralization with $$ \text{NaOH} $$ involves a simple acid-base reaction:
$$
\text{C}
8\text{H}{17}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{OSO}3\text{Na} + \text{H}2\text{O}
$$
Kinetic studies indicate second-order dependence on $$ \text{SO}_3 $$ and 1-octanol concentrations during sulfation, with an activation energy of 45–50 kJ/mol [3].

Purification Strategies

Post-synthesis purification is critical for removing unreacted alcohol and inorganic salts. Liquid-liquid extraction using 1:1 $$ \text{THF}/\text{Et}_2\text{O} $$ mixtures effectively isolates sodium octyl sulfate from aqueous phases [1]. Subsequent vacuum filtration removes residual solids, while rotary evaporation concentrates the product to >90% purity [1]. Industrial-scale processes employ continuous centrifugation and spray drying to achieve 65–75% w/w aqueous solutions directly usable in formulations [3].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.08234951 g/mol

Monoisotopic Mass

233.08234951 g/mol

Heavy Atom Count

14

UNII

6RZL727210

GHS Hazard Statements

Aggregated GHS information provided by 443 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (20.09%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (74.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

142-31-4

Wikipedia

Sodium octyl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Sulfuric acid, monooctyl ester, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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